molecular formula C27H44O5 B100148 Paniculogenin CAS No. 16750-37-1

Paniculogenin

Cat. No.: B100148
CAS No.: 16750-37-1
M. Wt: 448.6 g/mol
InChI Key: GDFVLFBHNREYBP-WHFCIYBYSA-N
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Description

Paniculogenin is a steroidal sapogenin belonging to the spirostanol class, characterized by the molecular formula C₂₇H₄₄O₅ and a molecular weight of 448.64 g/mol . Its IUPAC name is (3β,5α,6α,23S,25S)-spirostan-3,6,23-triol, indicating hydroxyl groups at positions 3β, 6α, and 23S on the spirostan skeleton . It is primarily isolated from Solanum torvum (water buffalo grass) leaves and seeds of Solanum asperolanatum . With a melting point of 214–216°C, it is a yellow crystalline solid .

Properties

CAS No.

16750-37-1

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

(1R,2S,3'S,4S,5'S,6S,7S,8R,9S,12S,13R,16S,18S,19S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-3',16,19-triol

InChI

InChI=1S/C27H44O5/c1-14-9-23(30)27(31-13-14)15(2)24-22(32-27)12-19-17-11-21(29)20-10-16(28)5-7-25(20,3)18(17)6-8-26(19,24)4/h14-24,28-30H,5-13H2,1-4H3/t14-,15-,16-,17+,18-,19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1

InChI Key

GDFVLFBHNREYBP-WHFCIYBYSA-N

SMILES

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O

Isomeric SMILES

C[C@H]1C[C@@H]([C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Paniculogenin shares structural and biosynthetic relationships with other spirostanol sapogenins and terpenoids. Below is a comparative analysis of its key analogs:

Spirostanol Sapogenins

Neochlorogenin
  • Source : Solanum torvum leaves .
  • Structure: Likely a dihydroxy spirostanol (positions 3β and 6α), lacking the 23S-hydroxyl group present in this compound .
Chlorogenin
  • Source : Unripe fruits of Solanum torvum .
  • Structure: A dihydroxy spirostanol (3β, 6α), structurally analogous to Neochlorogenin but possibly differing in stereochemistry .
  • Functional Role : Predominantly found in immature plant tissues, suggesting a developmental-stage-specific biosynthetic pathway.
Torvogenin
  • Source : Solanum torvum roots and leaves .
  • Structure: Exact configuration unconfirmed but hypothesized to have hydroxylation at non-canonical positions (e.g., 1β or 12β).
  • Bioactivity: Limited data, but shared sources with this compound imply overlapping ecological roles, such as pest resistance.
Hispidogenin
  • Source : Seeds of Solanum asperolanatum .
  • Structure : Presumed to have a hispid (bristly) side chain, differentiating it from this compound’s smoother alkyl groups .

Non-Spirostanol Compounds

Paniculides (A–C)
  • Source : Koelreuteria paniculata (golden rain tree) .
  • Structure : Sesquiterpene lactones with molecular weights ~584 g/mol (e.g., Paniculide B: C₃₀H₄₀O₁₀) .
  • Comparison: Unlike this compound’s steroidal backbone, Paniculides are terpenoids with lactone rings, conferring distinct solubility and reactivity .
Panicolin
  • Source : Andrographis paniculata (Chuanxinlian) .
  • Structure: A diterpenoid lactone, unrelated to spirostanols but often co-occurring with this compound in traditional medicines .

Comparative Data Table

Compound Source Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Structural Class
This compound Solanum torvum, S. asperolanatum C₂₇H₄₄O₅ 448.64 214–216 3β,6α,23S-triol Spirostanol
Neochlorogenin Solanum torvum leaves Not reported Not reported Not reported 3β,6α-diol Spirostanol
Chlorogenin Solanum torvum unripe fruits Not reported Not reported Not reported 3β,6α-diol Spirostanol
Paniculide B Koelreuteria paniculata C₃₀H₄₀O₁₀ ~584.64 200–212 Lactone, epoxide Sesquiterpene lactone
Panicolin Andrographis paniculata Not reported Not reported Not reported Diterpenoid lactone Diterpenoid

Research Findings and Implications

Paniculides, despite their terpenoid structure, share anti-inflammatory properties with this compound, suggesting convergent evolution in plant defense mechanisms .

Source-Specific Biosynthesis: this compound’s exclusive presence in Solanum species (vs. Paniculides in Koelreuteria) underscores genus-specific enzymatic pathways for spirostanol vs. terpenoid production .

Contradictions in Literature: lists this compound in Andrographis paniculata, conflicting with other studies that restrict it to Solanum species. This may reflect nomenclature overlap or misidentification, warranting further phytochemical validation .

Future Research Directions

  • Structural Elucidation : NMR and X-ray crystallography studies are needed to resolve ambiguities in Neochlorogenin and Torvogenin configurations.
  • Comparative Bioassays: Evaluate this compound’s bioactivity against spirostanol analogs to isolate the impact of the 23S-hydroxyl group.
  • Ecological Roles : Investigate whether this compound’s triol structure confers adaptive advantages in plant-pathogen interactions compared to diol sapogenins.

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